molecular formula C6H10O7 B051563 (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 6814-36-4

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B051563
CAS No.: 6814-36-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-MBMOQRBOSA-N
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Description

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is an organic compound that belongs to the class of glucuronic acid derivatives These compounds are characterized by a glucose moiety with the C6 carbon oxidized to a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid typically involves the oxidation of glucose derivatives. One common method is the oxidation of D-glucose using nitric acid under controlled conditions. The reaction is carried out at a temperature range of 50-60°C, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert glucose into the desired product. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced polyhydroxy compounds, and substituted esters or ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its role in metabolic pathways. It serves as a precursor for the biosynthesis of various biomolecules and is involved in cellular processes such as glycosylation.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting metabolic disorders and as a component in drug delivery systems.

Industry

Industrially, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. Its biocompatibility and non-toxicity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions and glycosylation processes. The compound’s hydroxyl groups facilitate its binding to active sites of enzymes, influencing their activity and regulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    D-glucuronic acid: A closely related compound with similar structural features but differing in the oxidation state of the C6 carbon.

    D-galacturonic acid: Another similar compound with a different stereochemistry at the C4 carbon.

    D-mannuronic acid: Shares structural similarities but differs in the configuration of the hydroxyl groups.

Uniqueness

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and participate in various biological processes makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29894-36-8, 39989-93-0
Record name Poly(mannuronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29894-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannuronic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39989-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10218316, DTXSID80873875
Record name Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-14-7, 6814-36-4
Record name D-Mannuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6814-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980IT47Y34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

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